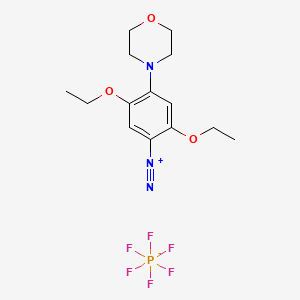
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The specific structure of this compound includes two ethoxy groups and a morpholinyl group attached to the benzene ring, with hexafluorophosphate as the counterion. This compound is known for its stability in solid form and its reactivity in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aniline derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 2,5-diethoxy-4-(4-morpholinyl)aniline.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then reacted with hexafluorophosphoric acid to yield the desired benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings .
化学反应分析
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halobenzenes, phenols, benzonitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 2,5-diethoxy-4-(4-morpholinyl)aniline
科学研究应用
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing
作用机制
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, chloride
Comparison
Compared to its analogs, benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate(1-) offers greater stability and reactivity. The hexafluorophosphate counterion provides enhanced solubility and stability, making it more suitable for various applications in research and industry .
属性
CAS 编号 |
4255-94-1 |
|---|---|
分子式 |
C14H20F6N3O3P |
分子量 |
423.29 g/mol |
IUPAC 名称 |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChI 键 |
NZVOTKLLJFYVOV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


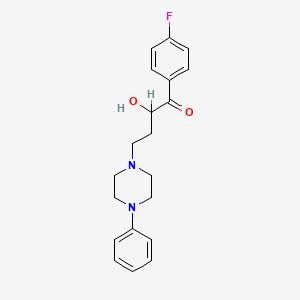

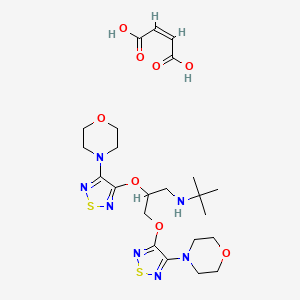
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
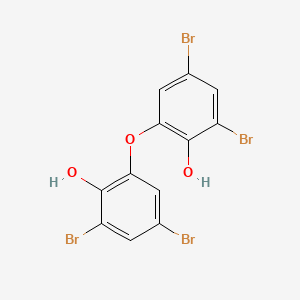
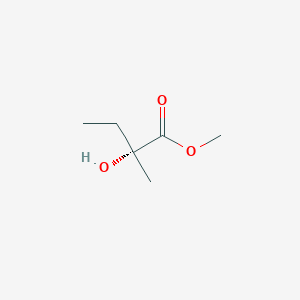
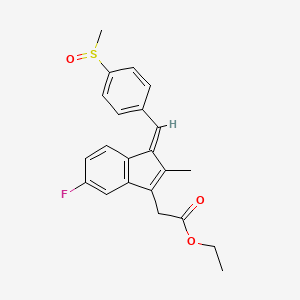
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

